The Trifunctional Scaffold: A Technical Guide to (5-Azido-2-fluorophenyl)methanol in Chemical Biology
The Trifunctional Scaffold: A Technical Guide to (5-Azido-2-fluorophenyl)methanol in Chemical Biology
Executive Summary & Core Identification
For researchers and drug development professionals designing advanced chemical probes, identifying the correct molecular building blocks is the critical first step. The CAS number for (5-Azido-2-fluorophenyl)methanol is 2386365-27-9 [1].
Also known as 5-Azido-2-fluorobenzyl alcohol, this molecule is not merely a passive structural intermediate; it is a highly specialized, trifunctional scaffold. By integrating an aryl azide, an aryl fluoride, and a benzylic alcohol into a single low-molecular-weight framework, it serves as a powerful tool for Fragment-Based Drug Discovery (FBDD), photoaffinity labeling (PAL), and bioorthogonal bioconjugation[2][3].
This whitepaper provides an in-depth mechanistic analysis of this compound, detailing the causality behind its structural design and outlining self-validating experimental workflows for its application in structural proteomics and drug discovery.
Physicochemical & Structural Profiling
To facilitate integration into existing chemical libraries, the quantitative and structural parameters of (5-Azido-2-fluorophenyl)methanol are summarized below[1].
| Property | Specification |
| Chemical Name | (5-Azido-2-fluorophenyl)methanol |
| CAS Number | 2386365-27-9 |
| Molecular Weight | 167.14 g/mol |
| Molecular Formula | C7H6FN3O |
| Key Functional Handles | Aryl Azide (-N3), Aryl Fluoride (-F), Hydroxymethyl (-CH2OH) |
| Primary Applications | Photoaffinity Labeling (PAL), 19F-NMR Screening, Click Chemistry |
Mechanistic Utility: The "Why" Behind the Structure
As a Senior Application Scientist, it is vital to understand that every functional group on this molecule serves a distinct, synergistic purpose.
The Aryl Azide: Photoreactivity & Bioorthogonality
The azide group (-N3) is the engine of the molecule's bioorthogonality. It serves two primary functions:
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Click Chemistry: It readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazoles.
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Photoaffinity Labeling (PAL): Upon UV irradiation (typically 302 nm), the azide expels nitrogen gas (N2) to generate a highly reactive singlet nitrene, which rapidly inserts into adjacent C-H or N-H bonds of a target protein to form a covalent crosslink[3].
The Fluorine Effect: Stabilizing the Nitrene
Unsubstituted phenyl azides are notoriously problematic in PAL. Their singlet nitrenes rapidly undergo an undesired intramolecular ring expansion to form long-lived ketenimines, which react non-specifically with nucleophiles (like water) rather than forming specific crosslinks with the protein[3]. The Causality: The fluorine atom in (5-Azido-2-fluorophenyl)methanol is strategically placed. The strong σ-inductive electron-withdrawing effect of the fluorine atom destabilizes the transition state required for ring expansion. This forces the nitrene to favor direct, high-efficiency C-H or N-H insertion, dramatically increasing the signal-to-noise ratio of the crosslinking event[3].
The Aryl Fluoride: 19F-NMR Fragment Screening
Fluorine-19 (^19F) is an ideal NMR nucleus: it has 100% natural abundance, a spin of 1/2, and extreme sensitivity to its local chemical environment (spanning a chemical shift range of >200 ppm)[2][4]. Because biological systems lack a natural fluorine background, ^19F-NMR provides unparalleled sensitivity for detecting weak fragment-protein interactions without interference from the protein's own proton signals[2][5].
The Hydroxymethyl Group: Synthetic Versatility
The benzylic alcohol (-CH2OH) provides the necessary synthetic handle to attach this warhead to a pharmacophore. It can be easily oxidized to an aldehyde for reductive amination, or converted into a leaving group (e.g., mesylate or halide) for SN2 alkylation, allowing seamless integration into larger drug-like scaffolds.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Photoaffinity Labeling (PAL) & Target Pull-Down
This workflow utilizes the azide for both UV-crosslinking and subsequent click-enrichment.
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Equilibrium Binding: Incubate the derivatized probe (1–10 µM) with the target proteome (cell lysate or purified protein) in a physiological buffer for 1 hour at 4°C. Causality: 4°C minimizes endogenous protease activity while allowing the probe to reach thermodynamic binding equilibrium.
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UV Irradiation: Irradiate the sample at 302 nm for 5–10 minutes on ice. Causality: 302 nm is specifically chosen to activate the azide while avoiding the severe background protein degradation and tryptophan oxidation that occurs at 254 nm. Ice prevents thermal degradation of the protein architecture.
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CuAAC Click Enrichment: To the crosslinked lysate, add a Biotin-Alkyne tag (100 µM), CuSO4 (1 mM), THPTA ligand (5 mM), and sodium ascorbate (5 mM). React for 1 hour at room temperature. Causality: THPTA is mandatory; it coordinates the Cu(I) generated by ascorbate, shielding it from dissolved oxygen. This prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the target protein.
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Self-Validation Control: Always run a parallel "No-UV" control . If biotin enrichment is observed in the absence of UV light, it indicates non-specific background binding or spontaneous azide reduction, invalidating the crosslink.
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Isolation: Perform streptavidin bead pull-down, wash stringently, and analyze via LC-MS/MS.
Workflow for Photoaffinity Labeling (PAL) and Target ID using fluorinated aryl azides.
Protocol 2: 19F-NMR Fragment Screening
This protocol leverages the fluorine atom to detect weak (high micromolar to millimolar) binding affinities typical of FBDD[2][6].
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Sample Preparation: Prepare a cocktail of 10–15 fluorinated fragments (including the CAS 2386365-27-9 derivative), each at 50 µM, in 50 mM phosphate buffer (pH 7.4) containing 10% D2O (for NMR lock).
-
Baseline Acquisition: Acquire a 1D ^19F-NMR spectrum with proton decoupling to establish the sharp, free-ligand chemical shifts.
-
Protein Titration: Add the target protein to a final concentration of 5–10 µM.
-
Data Analysis: Overlay the spectra and monitor for Chemical Shift Perturbation (CSP) or T2 Line Broadening. Causality: Line broadening occurs because the small fragment, upon binding, temporarily adopts the much slower tumbling rate of the massive macromolecule, drastically shortening its T2 relaxation time.
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Self-Validation Control: Include a known non-binding fluorinated "spy" molecule in the cocktail. If the spy molecule also exhibits line broadening upon protein addition, it indicates non-specific protein aggregation or viscosity changes, rather than a specific binding event.
Logic tree for 19F-NMR Fragment-Based Drug Discovery (FBDD) hit identification.
References
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2-fluorophenyl methanol | Sigma-Aldrich , Sigma-Aldrich,1
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2-fluorophenyl methanol | Sigma-Aldrich (Pricing & Specs) , Sigma-Aldrich,
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Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery , MDPI, 2
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Applications of 19F-NMR in Fragment-Based Drug Discovery , PMC - NIH, 5
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Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy , Journal of Medicinal Chemistry - ACS Publications, 6
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery , PMC - NIH, 4
-
The Application of Fluorine-Containing Reagents in Structural Proteomics , PMC - NIH, 3
Sources
- 1. 2-fluorophenyl methanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 3. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
